Cas no 18605-02-2 (5-Ethyl-2-methyl-1-piperidineethanol)

5-Ethyl-2-methyl-1-piperidineethanol 化学的及び物理的性質
名前と識別子
-
- 2-(5-ethyl-2-methylpiperidin-1-yl)ethanol
- BRN 1634013
- 1-Piperidineethanol, 5-ethyl-2-methyl-
- DTXSID20940035
- 18605-02-2
- 3-Ethyl-6-methyl-1-(2-hydroxyethyl)piperidine
- 5-20-04-00213 (Beilstein Handbook Reference)
- E89162
- 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol
- 5-Ethyl-2-methyl-1-piperidineethanol
- MFCD01700627
-
- インチ: InChI=1S/C10H21NO/c1-3-10-5-4-9(2)11(8-10)6-7-12/h9-10,12H,3-8H2,1-2H3
- InChIKey: SBOAJQAJMGHSTF-UHFFFAOYSA-N
- ほほえんだ: CCC1CCC(N(C1)CCO)C
計算された属性
- せいみつぶんしりょう: 171.162314293g/mol
- どういたいしつりょう: 171.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-Ethyl-2-methyl-1-piperidineethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024HK5-250mg |
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |
18605-02-2 | 95% | 250mg |
$204.00 | 2024-06-17 | |
1PlusChem | 1P024HK5-1g |
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |
18605-02-2 | 95% | 1g |
$567.00 | 2024-06-17 | |
Ambeed | A1541483-250mg |
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |
18605-02-2 | 95% | 250mg |
$204.0 | 2025-02-24 | |
1PlusChem | 1P024HK5-100mg |
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |
18605-02-2 | 95% | 100mg |
$120.00 | 2024-06-17 | |
Ambeed | A1541483-1g |
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |
18605-02-2 | 95% | 1g |
$550.0 | 2025-02-24 | |
Ambeed | A1541483-100mg |
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol |
18605-02-2 | 95% | 100mg |
$120.0 | 2025-02-24 |
5-Ethyl-2-methyl-1-piperidineethanol 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
5-Ethyl-2-methyl-1-piperidineethanolに関する追加情報
Professional Introduction to Compound with CAS No. 18605-02-2 and Product Name: 5-Ethyl-2-methyl-1-piperidineethanol
Compound with the CAS number 18605-02-2 and the product name 5-Ethyl-2-methyl-1-piperidineethanol represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of 5-Ethyl-2-methyl-1-piperidineethanol incorporates a piperidine ring, which is a common motif in many biologically active molecules, particularly those targeting central nervous system (CNS) disorders.
The piperidine core in 5-Ethyl-2-methyl-1-piperidineethanol provides a stable scaffold that can be modified to enhance pharmacological properties such as solubility, bioavailability, and binding affinity. Recent advancements in drug design have highlighted the importance of such heterocyclic structures in creating molecules with improved pharmacokinetic profiles. The presence of both ethyl and methyl substituents on the piperidine ring suggests that this compound may exhibit a range of interactions with biological targets, making it a promising candidate for further investigation.
In the context of modern pharmaceutical research, the synthesis and characterization of 5-Ethyl-2-methyl-1-piperidineethanol have been influenced by cutting-edge methodologies. Techniques such as high-throughput screening (HTS) and computational modeling have been instrumental in identifying lead compounds with favorable properties. The structural features of this molecule make it an attractive candidate for virtual screening campaigns aimed at discovering new drugs targeting various diseases.
One of the most compelling aspects of 5-Ethyl-2-methyl-1-piperidineethanol is its potential role in addressing unmet medical needs. The piperidine scaffold is well-documented for its presence in a multitude of drugs used to treat conditions ranging from depression to epilepsy. By leveraging the known pharmacological properties of piperidine derivatives, researchers can design molecules that are more likely to succeed in clinical trials. The ethyl and methyl groups in 5-Ethyl-2-methyl-1-piperidineethanol may contribute to its ability to modulate neurotransmitter systems, which could be particularly relevant for CNS disorders.
Recent studies have also explored the use of piperidine derivatives as scaffolds for developing antiviral and anti-inflammatory agents. The flexibility of the piperidine ring allows for diverse functionalization, enabling the creation of molecules with tailored biological activities. For instance, modifications at the 2-position can introduce polar groups that enhance binding to specific protein targets, while alterations at the 5-position can influence metabolic stability. These considerations are critical in optimizing drug candidates for clinical use.
The synthesis of 5-Ethyl-2-methyl-1-piperidineethanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, including catalytic hydrogenation and cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or asymmetric catalysts ensures high enantiomeric purity, which is essential for pharmaceutical applications where stereochemistry plays a crucial role in efficacy and safety.
In conclusion, 5-Ethyl-2-methyl-1-piperidineethanol, represented by CAS No. 18605-02-2, is a compound with significant potential in pharmaceutical research. Its unique structural features and biological relevance make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for piperidine derivatives, compounds like 5-Ethyl-2-methyl-1-piperidineethanol will undoubtedly play a crucial role in advancing medical science.
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